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Compound of Interest

Compound Name: Dihydromicromelin B

Cat. No.: B15127997 Get Quote

A Note on Nomenclature: The query specified "Dihydromicromelin B". However, extensive

literature searches indicate a likely confusion with the well-researched flavonoid,

Dihydromyricetin (DHM), also known as Ampelopsin. The following application notes and

protocols are based on the substantial body of research available for Dihydromyricetin's role in

cancer research.

Application Notes
Dihydromyricetin (DHM), a natural flavonoid compound extracted from Ampelopsis

grossedentata, has garnered significant attention in oncological research for its multifaceted

anti-tumor activities.[1][2] It has demonstrated potent efficacy in inhibiting the proliferation and

survival of a wide range of cancer cells. The primary mechanisms of action attributed to DHM

include the induction of apoptosis (programmed cell death) and cell cycle arrest. Furthermore,

DHM has been shown to modulate key cellular signaling pathways that are often dysregulated

in cancer, such as the PI3K/Akt/mTOR, STAT3, and Wnt/β-catenin pathways.[1][2][3][4][5]

These properties make DHM a promising candidate for further investigation as a potential

chemotherapeutic or chemopreventive agent.

Mechanism of Action
1. Induction of Apoptosis: Dihydromyricetin triggers apoptosis in cancer cells through both

intrinsic and extrinsic pathways.[1][6] It has been observed to upregulate the expression of pro-

apoptotic proteins like Bax and Bad, while downregulating the anti-apoptotic protein Bcl-2.[7]

This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, cytochrome c release, and
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the subsequent activation of the caspase cascade, including cleaved caspase-3 and -9,

ultimately leading to apoptotic cell death.[7]

2. Cell Cycle Arrest: DHM can halt the progression of the cell cycle in cancer cells, primarily at

the G2/M or G1/S phases.[8][9] This is achieved by modulating the expression of key cell cycle

regulatory proteins. For instance, DHM has been shown to upregulate the tumor suppressor

protein p53 and downregulate cyclins (such as Cyclin D1 and Cyclin E1) and cyclin-dependent

kinases (like CDK2 and CDK4), which are crucial for cell cycle progression.[8]

3. Modulation of Signaling Pathways:

PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell growth, proliferation, and

survival, and its hyperactivation is common in many cancers. DHM has been shown to inhibit

the phosphorylation of key components of this pathway, including PI3K and Akt, thereby

suppressing downstream signaling and inhibiting cancer cell proliferation.[1][2][10]

STAT3 Signaling Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a

transcription factor that, when constitutively activated, promotes tumor growth and survival.

DHM can suppress the phosphorylation of STAT3, leading to the downregulation of its target

genes involved in cell proliferation and survival.[2][4][6]

Wnt/β-catenin Pathway: The aberrant activation of the Wnt/β-catenin pathway is implicated

in the development and progression of several cancers. DHM has been found to antagonize

this pathway by inhibiting the nuclear translocation of β-catenin, a key step in its activation.

[3][5]

Quantitative Data
Table 1: IC50 Values of Dihydromyricetin in Various
Cancer Cell Lines
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Cancer Type Cell Line IC50 Value (µM) Reference

Muscle Invasive

Bladder Cancer
T24 22.3 [8]

Muscle Invasive

Bladder Cancer
UMUC3 16.7 [8]

Cholangiocarcinoma RBE 146.6 [10]

Cholangiocarcinoma HCCC9810 156.8 [11][12]

Human Cervical

Cancer
HeLa

~50-100 (significant

viability decrease)
[13]

Human Cervical

Cancer
SiHa

~50-100 (significant

viability decrease)
[13]

Table 2: Apoptosis Induction by Dihydromyricetin in
Cancer Cells
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Cell Line
DHM
Concentration
(mg/L)

Treatment
Duration (h)

Percentage of
Apoptotic
Cells

Reference

JAr

(Choriocarcinom

a)

0 48 14.2 ± 1.69% [14]

JAr

(Choriocarcinom

a)

40 48 24.43 ± 1.72% [14]

JAr

(Choriocarcinom

a)

60 48 58.0 ± 2.08% [14]

JAr

(Choriocarcinom

a)

100 48 74.42 ± 0.41% [14]

HCCC9810

(Cholangiocarcin

oma)

150 µM 24
~4-fold increase

vs. control
[12]

TFK-1

(Cholangiocarcin

oma)

150 µM 24
~4-fold increase

vs. control
[12]

Hep3B

(Hepatocellular

Carcinoma)

25 µM 24

Significantly

increased vs.

control

[7]

Hep3B

(Hepatocellular

Carcinoma)

50 µM 24

Significantly

increased vs.

control

[7]

Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of Dihydromyricetin on cancer cells.
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Materials:

Cancer cell line of interest

Dihydromyricetin (DHM)

Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

96-well plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Dimethyl sulfoxide (DMSO)

Microplate reader

Procedure:

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere

overnight.

Prepare various concentrations of DHM in a complete culture medium.

Remove the old medium from the wells and add 200 µL of the DHM-containing medium to

each well. Include a vehicle control group treated with DMSO at the same concentration as

the highest DHM concentration.

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified

incubator with 5% CO₂.[14]

After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4

hours.[8]

Carefully remove the medium containing MTT.

Add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
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Measure the absorbance at 490 nm using a microplate reader.[8]

Calculate cell viability as a percentage of the control group.

Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the percentage of apoptotic cells after treatment with

Dihydromyricetin.

Materials:

Cancer cell line of interest

Dihydromyricetin (DHM)

6-well plates

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI),

and Binding Buffer)

Flow cytometer

Procedure:

Seed cells in 6-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere

overnight.[15]

Treat the cells with various concentrations of DHM for the desired duration (e.g., 24 or 48

hours).

Harvest the cells, including both adherent and floating cells.

Wash the cells twice with cold PBS.[15]

Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶

cells/mL.[16]

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[15]
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Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[15]

[16]

Add 400 µL of 1X Binding Buffer to each tube.[16]

Analyze the samples immediately by flow cytometry. Annexin V-positive/PI-negative cells are

in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the effect of Dihydromyricetin on cell cycle distribution.

Materials:

Cancer cell line of interest

Dihydromyricetin (DHM)

60-mm dishes

Cold 70% ethanol

Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

Flow cytometer

Procedure:

Seed cells in 60-mm dishes at a density of 3 x 10⁶ cells/dish and allow them to attach

overnight.[17]

Treat the cells with different concentrations of DHM for the desired time.

Harvest the cells and wash them with PBS.

Fix the cells by adding them dropwise into cold 70% ethanol while vortexing gently.

Incubate the fixed cells at 4°C for at least 2 hours or overnight.[17]
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Wash the cells with PBS to remove the ethanol.

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at 37°C in the

dark.[17]

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells

in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis
This protocol is for detecting the expression levels of specific proteins in response to

Dihydromyricetin treatment.

Materials:

Cancer cell line of interest

Dihydromyricetin (DHM)

RIPA buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels

PVDF membrane

Primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, p-Akt, Akt,

p-STAT3, STAT3, β-catenin)

HRP-conjugated secondary antibodies

Chemiluminescence detection reagent

Imaging system

Procedure:

Treat cells with DHM at the desired concentrations and for the specified time.
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Lyse the cells in RIPA buffer to extract total proteins.[8]

Determine the protein concentration of each sample using a BCA protein assay.[8]

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[8]

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary

antibody for 1 hour at room temperature.

Wash the membrane again with TBST.

Detect the protein bands using a chemiluminescence reagent and an imaging system.

Use a loading control (e.g., β-actin or GAPDH) to normalize protein expression levels.
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Caption: Dihydromyricetin inhibits the PI3K/Akt/mTOR signaling pathway.
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Caption: Dihydromyricetin suppresses the STAT3 signaling pathway.
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Caption: Dihydromyricetin antagonizes the Wnt/β-catenin signaling pathway.
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Caption: General experimental workflow for studying DHM's effects on cancer cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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